molecular formula C12H14N2O B2544274 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole CAS No. 1708523-76-5

1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2544274
CAS No.: 1708523-76-5
M. Wt: 202.257
InChI Key: GXIRPYOMAURXFS-UHFFFAOYSA-N
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Description

1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole is a synthetic benzodiazole derivative of significant interest in medicinal chemistry research. The benzodiazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities and its presence in several therapeutic agents . This specific compound features a benzodiazole core, which is a fusion of a benzene ring and a diazole ring, substituted with a tetrahydrofuran (oxolane) moiety at the nitrogen position . Researchers value this hybrid structure as the incorporation of the oxolane ring may influence the compound's physicochemical properties and its interaction with biological targets. Benzimidazole derivatives are extensively investigated for their potent antimicrobial properties. They have demonstrated promising activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . The mechanism of action for related bioactive benzimidazoles is under exploration and may involve inhibition of essential bacterial enzymes, such as (p)ppGpp synthetases/hydrolases, which are involved in the bacterial stress response and persistence, or FtsZ, a key protein in bacterial cell division . Furthermore, this compound serves as a key intermediate for researchers in synthesizing more complex molecules to develop novel anticancer agents. Various benzothiazole and benzimidazole derivatives have shown substantial antitumor activities in preclinical studies, making this chemical class a focus in the search for new oncological therapeutics . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-4-12-11(3-1)13-9-14(12)7-10-5-6-15-8-10/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIRPYOMAURXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation-Cyclization Approach

The most widely reported method involves a sequential alkylation and cyclization strategy:

  • Alkylation of 1H-1,3-Benzodiazole :
    The benzodiazole core is synthesized via condensation of o-phenylenediamine with formic acid under reflux. Subsequent N-alkylation introduces the oxolane moiety using (oxolan-3-yl)methyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–100°C for 12–16 hours.

    $$
    \text{1H-1,3-Benzodiazole} + \text{(Oxolan-3-yl)methyl bromide} \xrightarrow[\text{K₂CO₃}]{\text{DMF, 80–100°C}} \text{this compound}
    $$

  • Purification and Isolation :
    Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

One-Pot Multicomponent Synthesis

Recent advances utilize a one-pot method combining o-phenylenediamine, oxolane-3-carbaldehyde, and ammonium acetate in acetic acid under microwave irradiation. This approach condenses reaction time to 2–3 hours while maintaining yields of 70–75%.

Reaction Optimization and Mechanistic Insights

Alkylation Efficiency

The choice of alkylating agent significantly impacts yield. Comparative studies show that (oxolan-3-yl)methyl bromide outperforms chloride analogues due to superior leaving-group ability. Polar aprotic solvents like DMF enhance nucleophilicity of the benzodiazole nitrogen, while temperatures above 80°C prevent premature precipitation.

Acid-Catalyzed Cyclization

In one-pot syntheses, acetic acid serves dual roles as catalyst and solvent. Protonation of the aldehyde carbonyl facilitates imine formation with o-phenylenediamine, followed by cyclodehydration to form the diazole ring. Microwave irradiation accelerates this step by improving energy transfer.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, 4H, benzodiazole-H), 4.25 (m, 1H, oxolane-H), 3.95–3.70 (m, 4H, oxolane-OCH₂), 3.10 (d, 2H, CH₂).
  • IR (KBr) : 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1100 cm⁻¹ (C-O-C).
  • MS (ESI+) : m/z 203.25 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98%.

Comparative Analysis of Derivatives

The methyl-substituted analogue 2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole (CAS 1493282-13-5) follows a similar pathway, with an additional methylation step using methyl iodide. Its molecular weight (216.28 g/mol ) and extended retention time in HPLC highlight the impact of substituents on physicochemical properties.

Industrial-Scale Considerations

Kilogram-scale production requires:

  • Continuous Flow Reactors : To mitigate exothermic risks during alkylation.
  • Solvent Recycling : DMF recovery via distillation reduces costs.
  • Quality Control : In-line FTIR monitors reaction progress in real time.

Chemical Reactions Analysis

1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a pharmacophore in drug design, contributing to the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • The oxolane group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 2-chlorophenyl in ).
  • Triazole-containing derivatives (e.g., IVd in ) exhibit strong anti-cancer activity, suggesting that nitrogen-rich heterocycles enhance target binding.

Anti-Cancer Activity

Quinoxaline-triazole derivatives (e.g., IVd) demonstrated potent anti-cancer activity against HeLa, MCF-7, HEK 293T, and A549 cell lines, with IC50 values of 3.20–5.29 μM . Molecular docking studies revealed strong binding to the EGFR receptor (PDB:4HJO), driven by hydrogen bonding and hydrophobic interactions with residues like Met769 and Thr830 . While the target compound lacks a triazole moiety, its oxolane group may confer similar solubility advantages for cellular uptake.

Antimicrobial and Fungicidal Activity

Propiconazole, a triazole fungicide, inhibits ergosterol biosynthesis in fungi . Although the target compound’s benzodiazole core differs from triazole-based agrochemicals, the oxolane substituent’s electron-rich oxygen may mimic triazole interactions in enzyme binding.

Physicochemical Properties

Property 1-[(Oxolan-3-yl)methyl]-1H-1,3-Benzodiazole 1-[(2-Chlorophenyl)methyl]-1H-1,3-Benzodiazole Quinoxaline IVd
Molecular Weight ~234 g/mol (estimated) 242.71 g/mol 522.35 g/mol
Solubility Moderate (polar oxolane) Low (lipophilic aryl group) Moderate (triazole)
LogP (estimated) ~1.5 ~3.2 ~2.8
Hydrogen Bond Acceptors 4 (2 N, 2 O) 2 (N) 8 (N, O)

Key Insights :

  • The oxolane group reduces LogP compared to chlorophenyl derivatives, balancing lipophilicity for membrane permeability and aqueous solubility.
  • Nitrogen/oxygen-rich analogs (e.g., IVd) show higher hydrogen-bonding capacity, correlating with enhanced receptor affinity .

Biological Activity

1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Synthesis of this compound

The synthesis involves multiple steps that typically include the formation of the benzodiazole core and the introduction of the oxolane group. The general synthetic route can be outlined as follows:

  • Formation of Benzodiazole Core : The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid.
  • Oxolane Ring Introduction : The oxolane moiety is introduced via reactions involving oxetan derivatives and amines.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Activity

The compound has also demonstrated potential anticancer properties. Studies suggest that it may inhibit cell proliferation in several cancer cell lines by interfering with critical cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of DNA Synthesis : It disrupts the replication process in microbial and cancer cells.
  • Cell Membrane Disruption : The compound may compromise the integrity of cell membranes, leading to cell death.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other benzimidazole derivatives but possesses unique properties due to the oxolane ring.

Compound NameStructureBiological Activity
1-MethylbenzimidazoleStructureAntimicrobial
2-MethylbenzimidazoleStructureAnticancer
3-Chloro-1H-benzimidazoleStructureAntiviral

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests a potential for use in treating resistant bacterial infections.

Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest.

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